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molecular formula C11H9NO4 B8202581 Methyl 4-acetoxy-3-cyanobenzoate

Methyl 4-acetoxy-3-cyanobenzoate

Cat. No. B8202581
M. Wt: 219.19 g/mol
InChI Key: KTLBBHASISUGJW-UHFFFAOYSA-N
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Patent
US05596006

Procedure details

70.3 g (0.36 mol) of the compound from Example XXXVII are stirred under reflux in 0.5 l of acetic anhydride for 1.5 hours. The mixture is concentrated to dryness, the residue is dissolved in methylene chloride and the title compound is crystallised out by addition of petroleum ether.
Name
compound
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:3]=1[CH:4]=[N:5]O.[C:15](OC(=O)C)(=[O:17])[CH3:16]>>[C:15]([O:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:3]=1[C:4]#[N:5])(=[O:17])[CH3:16]

Inputs

Step One
Name
compound
Quantity
70.3 g
Type
reactant
Smiles
OC1=C(C=NO)C=C(C=C1)C(=O)OC
Step Two
Name
Quantity
0.5 L
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
the title compound is crystallised out by addition of petroleum ether

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=C(C#N)C=C(C=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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